1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one
Overview
Description
1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction typically employs bromine or a brominating agent in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.
Reduction: Formation of 1-(4-bromo-3,5-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of 1-(4-methoxy-3,5-dimethoxyphenyl)propan-1-one.
Scientific Research Applications
1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one
- 1-(4-Methoxy-3,5-dimethoxyphenyl)propan-1-one
- 1-(4-Bromo-2,5-dimethoxyphenyl)propan-1-one
Uniqueness: 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-4-8(13)7-5-9(14-2)11(12)10(6-7)15-3/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJQLJSJIRADGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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